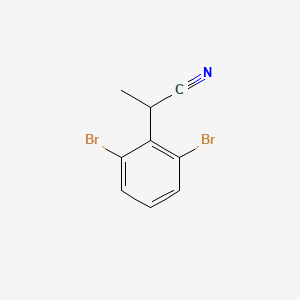
2-(2,6-Dibromophenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dibromophenyl)propanenitrile is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a propanenitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dibromophenyl)propanenitrile typically involves the bromination of a suitable precursor, such as 2-phenylpropanenitrile. The reaction is carried out using bromine in the presence of a catalyst, often under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions on the phenyl ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenylpropanenitriles can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-(2,6-Dibromophenyl)propanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of biologically active molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dibromophenyl)propanenitrile involves its interaction with molecular targets through its bromine atoms and nitrile group. These interactions can lead to the formation of covalent bonds or other types of chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
- 2-(2,4-Dibromophenyl)propanenitrile
- 2-(2,6-Dichlorophenyl)propanenitrile
- 2-(2,6-Difluorophenyl)propanenitrile
Comparison: 2-(2,6-Dibromophenyl)propanenitrile is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chlorinated or fluorinated analogs
Propiedades
Fórmula molecular |
C9H7Br2N |
|---|---|
Peso molecular |
288.97 g/mol |
Nombre IUPAC |
2-(2,6-dibromophenyl)propanenitrile |
InChI |
InChI=1S/C9H7Br2N/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6H,1H3 |
Clave InChI |
JTVPXSQJMWFBNV-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)C1=C(C=CC=C1Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


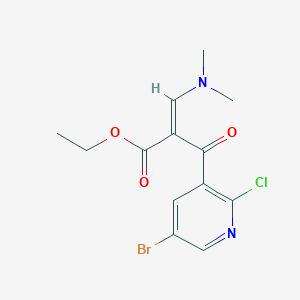

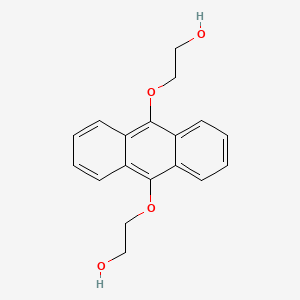

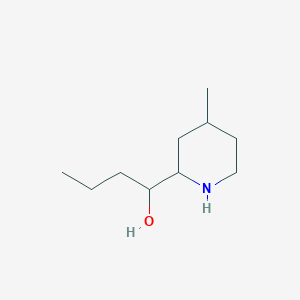


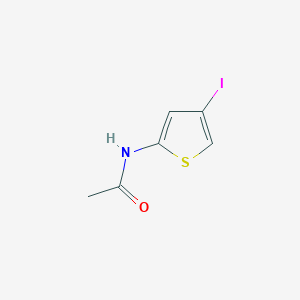

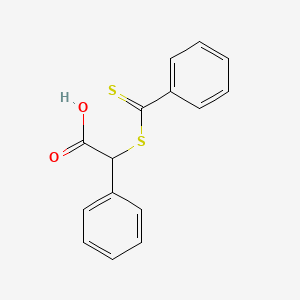
![azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148317.png)
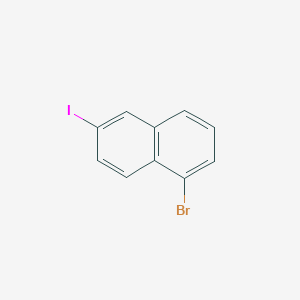
![4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13148323.png)

